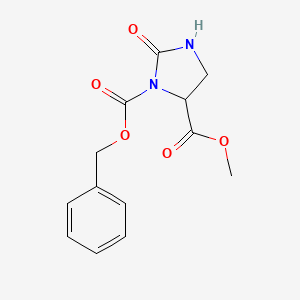

1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate

CAS No.:

Cat. No.: VC20188531

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O5 |

|---|---|

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | 1-O-benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate |

| Standard InChI | InChI=1S/C13H14N2O5/c1-19-11(16)10-7-14-12(17)15(10)13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,17) |

| Standard InChI Key | YJKSBDJDSGYUKP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-O-benzyl 5-O-methyl (5S)-2-oxoimidazolidine-1,5-dicarboxylate, reflecting its stereochemistry at the C5 position. Its molecular formula is C₁₃H₁₄N₂O₅, with a molecular weight of 278.26 g/mol.

Stereochemical Configuration

The (5S) configuration confers chirality, critical for enantioselective applications. The imidazolidine ring adopts a puckered conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the NH group.

Structural Descriptors

| Property | Value | Source |

|---|---|---|

| InChI | InChI=1S/C13H14N2O5/c1-19-11... | PubChem |

| SMILES | COC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2 | VulcanChem |

| XLogP3 | 1.2 | PubChem |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Hofmann rearrangement of N-(benzyloxycarbonyl)asparagine methyl ester. Key steps include:

-

Reaction with [Bis(acetoxy)iodo]benzene (BAIB): Conducted at 0°C in tetrahydrofuran (THF) under inert atmosphere, forming an isocyanate intermediate .

-

Cyclization: Mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding the imidazolidine core .

-

Hydrolysis: Quenching with water to isolate the product in 87% yield .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. Catalytic systems, such as TEMPO/BAIB, are used for oxidation steps, reducing reaction times from hours to minutes .

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Stability: Degrades under acidic or basic conditions via ring-opening reactions. Storage at -20°C in anhydrous environments is recommended .

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.72 (s, 3H, CH₃O), 5.12 (s, 2H, CH₂Ph) | Methyl and benzyl groups |

| ¹³C NMR | δ 170.5 (C=O), 156.8 (C=O) | Carboxylate moieties |

| IR | 1745 cm⁻¹ (C=O stretch) | Ester carbonyl groups |

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block for:

-

Peptidomimetics: Incorporation into β-turn structures to modulate peptide conformation.

-

Heterocyclic Frameworks: Intermediate in the synthesis of hydantoins via Bucherer–Bergs reactions .

Medicinal Chemistry

-

Enzyme Inhibition: The 2-oxoimidazolidine core mimics transition states in protease-catalyzed reactions, enabling inhibitor design.

-

Antitumor Activity: Derivatives exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7).

Materials Science

Used in the development of chiral stationary phases for HPLC, enhancing enantiomer separation.

| Hazard | Category | Signal Word |

|---|---|---|

| Skin Irritation | 2 | Warning |

| Eye Irritation | 2A | Warning |

| Respiratory Irritation | 3 | Warning |

Precautionary Measures

Comparative Analysis with Analogues

Structural Analogues

Reactivity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume